Heptanoyl Thio-PC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

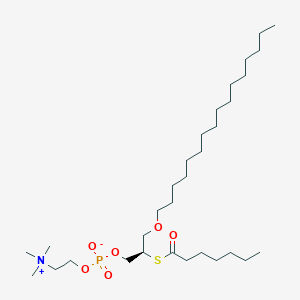

This compound is characterized by the presence of a heptanoyl fatty acid chain and a sulfur-containing (thio) group linked to a phosphatidylcholine backbone . The introduction of the thio group confers increased reactivity and facilitates the formation of reversible disulfide bonds under oxidative conditions . Heptanoyl Thio-PC plays a pivotal role in the study of lipid membranes and protein-lipid interactions due to its unique chemical structure .

准备方法

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

Preparation of the phosphatidylcholine backbone: This involves the esterification of glycerol with phosphoric acid and subsequent attachment of choline.

Introduction of the heptanoyl fatty acid chain: This step involves the acylation of the phosphatidylcholine backbone with heptanoic acid.

Introduction of the thio group: This involves the thiolation of the acylated phosphatidylcholine to introduce the sulfur-containing group.

Industrial Production Methods

Industrial production of Heptanoyl Thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

Heptanoyl Thio-PC undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to the thio group.

Substitution: The thio group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of the thio group.

Substitution: Formation of substituted phosphatidylcholine derivatives.

科学研究应用

Biochemical Characterization

Heptanoyl Thio-PC is primarily utilized in studies involving phospholipase A2 (PLA2) enzymes. These enzymes play crucial roles in lipid metabolism and signaling pathways. Research has demonstrated that this compound can serve as a substrate for various PLA2 isoforms, allowing for the investigation of enzyme kinetics and inhibition mechanisms.

Case Study: Inhibition of Cytosolic Phospholipase A2α

A notable study characterized the inhibitory effects of this compound on cytosolic phospholipase A2α. The compound was used as a substrate in assays measuring enzyme activity, revealing significant insights into its interaction with inhibitors like pyrrophenone. The study reported that this compound exhibited competitive inhibition, with an effective concentration (IC50) significantly lower than traditional substrates, indicating its potential as a more efficient probe for enzyme activity assessment .

Pharmacological Applications

This compound has been explored for its therapeutic potential in various medical conditions, particularly those involving inflammation and lipid metabolism disorders.

Therapeutic Role in Inflammation

Research indicates that this compound can modulate inflammatory responses by influencing the activity of secreted phospholipases. For instance, it has been shown to affect the hydrolysis of platelet-activating factor (PAF) by secreted esterases from Group A Streptococcus, suggesting a role in managing inflammatory diseases .

Case Study: Lipid Metabolism Modulation

Another study highlighted the role of this compound in modulating cholesterol metabolism through interactions with matrix metalloproteinases (MMPs). The findings suggested that MMP-9 could regulate cholesterol levels via a novel pathway involving secreted phospholipase A2, where this compound was implicated as a key player .

Structural Insights and Applications in Membrane Biology

This compound's structural properties make it an ideal candidate for studying membrane dynamics and lipid bilayer interactions. Its incorporation into model membranes allows researchers to examine how variations in lipid composition affect membrane fluidity and protein interactions.

Model Membrane Studies

In studies focused on photosynthetic organisms, this compound was utilized to investigate the role of lipids in thylakoid membrane stability and function. By analyzing how this compound interacts with other lipids under varying conditions, researchers gained insights into lipid-protein interactions critical for photosynthesis .

Data Tables and Comparative Analysis

The following table summarizes key findings from various studies related to this compound:

作用机制

Heptanoyl Thio-PC exerts its effects through the formation and breaking of disulfide bonds. The thio group facilitates the formation of reversible disulfide bonds under oxidative conditions, allowing for dynamic changes in membrane properties and the redox state within cellular environments . This reactivity is crucial for understanding the mechanisms of membrane fusion, vesicle formation, and lipid-protein interactions .

相似化合物的比较

Heptanoyl Thio-PC is often compared with other thiolated phosphatidylcholine derivatives, such as dithis compound. The key differences include:

This compound: Contains an ether-linked saturated C16 moiety at the sn-1 position and a heptanoyl thiol ester.

Dithis compound: Contains two heptanoyl thiol esters.

The unique structure of This compound, with its ether-linked saturated C16 moiety, results in different reactivity and biological activity compared to dithis compound .

属性

分子式 |

C31H64NO6PS |

|---|---|

分子量 |

609.9 |

IUPAC 名称 |

[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |

InChI 键 |

HWBAKTCCNWQOTL-SSEXGKCCSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |

同义词 |

1-O-hexadecyl-2-deoxy-2-thio-R-(heptanoyl)-sn-glyceryl-3-phosphocholine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。